(3S,5R)-3-Ethyl-5-methyloxolan-2-one
Description
(3S,5R)-3-Ethyl-5-methyloxolan-2-one is a γ-lactone (oxolan-2-one) derivative with a stereospecific substitution pattern. Its structure features an ethyl group at the 3-position (S-configuration) and a methyl group at the 5-position (R-configuration). This compound belongs to a broader class of lactones, which are cyclic esters known for their diverse applications in organic synthesis, pharmaceuticals, and flavor/fragrance industries.
Properties
CAS No. |
55091-73-1 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(3S,5R)-3-ethyl-5-methyloxolan-2-one |
InChI |
InChI=1S/C7H12O2/c1-3-6-4-5(2)9-7(6)8/h5-6H,3-4H2,1-2H3/t5-,6+/m1/s1 |
InChI Key |
TVSURRUHJZSEFC-RITPCOANSA-N |
Isomeric SMILES |
CC[C@H]1C[C@H](OC1=O)C |
Canonical SMILES |
CCC1CC(OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-3-Ethyl-5-methyloxolan-2-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a hydroxy acid or an ester, under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the cyclization process and achieve the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of (3S,5R)-3-Ethyl-5-methyloxolan-2-one may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-3-Ethyl-5-methyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone to its corresponding diol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce diols.
Scientific Research Applications
(3S,5R)-3-Ethyl-5-methyloxolan-2-one has several scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and stereoselective processes.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which (3S,5R)-3-Ethyl-5-methyloxolan-2-one exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes.
Comparison with Similar Compounds
Structural and Stereochemical Variations
The table below highlights key structural differences and similarities between (3S,5R)-3-Ethyl-5-methyloxolan-2-one and related compounds:
Physicochemical Properties
- Lipophilicity : The 3-heptyl substituent in 3-heptyl-5-methyloxolan-2-one significantly increases lipophilicity compared to the ethyl group in the target compound, making it more suitable for lipid-based formulations .
- Steric Effects : The imidazole-methyl group in (3S,4R)-3-Ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]oxolan-2-one introduces steric hindrance, which may influence reactivity in coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
